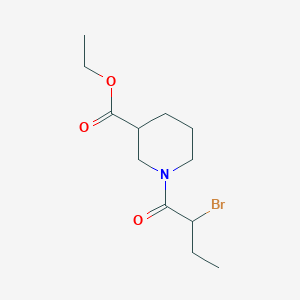
Ethyl-1-(2-Bromobutanoyl)piperidin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C12H20BrNO3 and a molecular weight of 306.20 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a piperidine ring, a bromobutanoyl group, and an ethyl ester functional group.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate has several applications in scientific research:
Proteomics: Used as a biochemical tool for studying protein interactions and modifications.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobutanoyl Group: The bromobutanoyl group is introduced via a bromination reaction, where a butanoyl precursor is treated with a brominating agent such as bromine or N-bromosuccinimide.
Industrial Production Methods
Industrial production of ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of piperidine and butanoyl precursors.
Controlled Bromination: Bromination is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Esterification in Batch Reactors: The esterification process is conducted in batch reactors with continuous monitoring of reaction parameters to optimize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Reduction: Alcohol derivatives of the original compound.
Hydrolysis: Piperidine-3-carboxylic acid and ethanol.
Wirkmechanismus
The mechanism of action of ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutanoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and alteration of their function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2-chlorobutanoyl)piperidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-(2-iodobutanoyl)piperidine-3-carboxylate: Contains an iodine atom instead of bromine.
Ethyl 1-(2-fluorobutanoyl)piperidine-3-carboxylate: Contains a fluorine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms present.
Eigenschaften
IUPAC Name |
ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-6-9(8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAZUXFNPDFCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)C(=O)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)
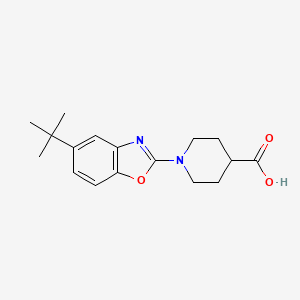
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)
![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)
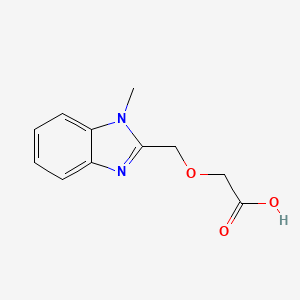

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)
![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)
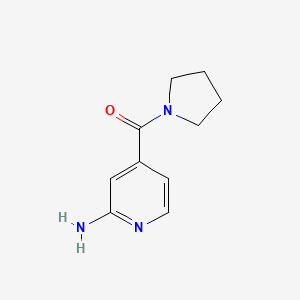
![2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide](/img/structure/B1326662.png)
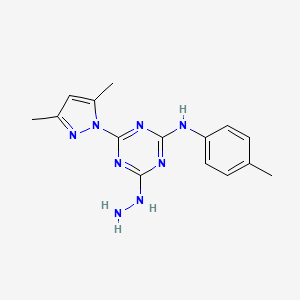
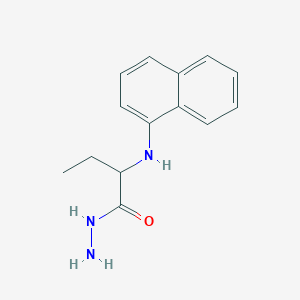
![2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326669.png)
![2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326671.png)
